Methyl 4-oxo-3,4-dihydro-2H-1-benzopyran-3-carboxylate
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Overview
Description
Methyl 4-oxo-3,4-dihydro-2H-1-benzopyran-3-carboxylate is a chemical compound belonging to the benzopyran family It is characterized by a benzopyran ring system with a methyl ester group at the 3-position and a keto group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-oxo-3,4-dihydro-2H-1-benzopyran-3-carboxylate can be synthesized through several methods. One common approach involves the Dieckmann cyclization of methyl (o-methoxycarbonylbenzylthio)acetate. This reaction typically requires the use of a base, such as sodium ethoxide, and is conducted under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-3,4-dihydro-2H-1-benzopyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of amides or esters, depending on the nucleophile used.
Scientific Research Applications
Methyl 4-oxo-3,4-dihydro-2H-1-benzopyran-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-oxo-3,4-dihydro-2H-1-benzopyran-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-oxo-3,4-dihydro-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide: Similar in structure but contains a sulfur atom in the ring.
Methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate: Contains a thiopyran ring instead of a benzopyran ring.
Uniqueness
Methyl 4-oxo-3,4-dihydro-2H-1-benzopyran-3-carboxylate is unique due to its specific substitution pattern and the presence of both a keto and ester group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
Methyl 4-oxo-3,4-dihydro-2H-1-benzopyran-3-carboxylate, a compound belonging to the benzopyran class, has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and data.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C11H10O4
- Molecular Weight : 210.19 g/mol
This structure contributes to its biological activity through various mechanisms of action.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Research indicates that derivatives of benzopyran compounds often show activity against a range of microorganisms.
Case Study: Antibacterial Activity
In a study evaluating the antibacterial efficacy of several benzopyran derivatives, this compound demonstrated effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined using the microbroth dilution method.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Bacillus subtilis | 16 |
These results suggest that this compound could be a potential candidate for developing new antibacterial agents.
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies. Its derivatives have shown promising results against different cancer cell lines.
Research Findings
A study focused on the cytotoxic effects of methyl 4-oxo derivatives on HepG2 (liver cancer) and HeLa (cervical cancer) cell lines found that:
Compound | IC50 (µM) | Cell Line |
---|---|---|
Methyl 4-oxo derivative | 5.5 | HepG2 |
Methyl 4-oxo derivative | 7.2 | HeLa |
These findings indicate that the compound exhibits significant cytotoxicity, comparable to established chemotherapeutic agents.
Anti-inflammatory Activity
The anti-inflammatory effects of methyl 4-oxo derivatives have also been investigated. In vitro studies demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation.
Case Study: Inhibition of Cytokines
In a study assessing the anti-inflammatory properties of several benzopyran derivatives:
Compound | Cytokine Inhibition (%) |
---|---|
Methyl 4-oxo derivative | IL-6: 70 |
TNF-alpha: 65 |
This suggests that methyl 4-oxo derivatives could serve as potential therapeutic agents for inflammatory diseases.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction between this compound and biological targets such as enzymes involved in cancer progression and inflammation. These studies reveal potential binding sites and affinities that correlate with the observed biological activities.
Properties
Molecular Formula |
C11H10O4 |
---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
methyl 4-oxo-2,3-dihydrochromene-3-carboxylate |
InChI |
InChI=1S/C11H10O4/c1-14-11(13)8-6-15-9-5-3-2-4-7(9)10(8)12/h2-5,8H,6H2,1H3 |
InChI Key |
WKMRGZPALANRNY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1COC2=CC=CC=C2C1=O |
Origin of Product |
United States |
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